
1-(2,2,2-Trifluoroethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)-1,4-diazepane” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-1,4-diazepane” were not found, a related compound, “1- [1- (2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one”, was purified by flash chromatography .
Aplicaciones Científicas De Investigación
Solvent for Fluorinated Materials
1-(2,2,2-Trifluoroethyl)-1,4-diazepane: can be used as a solvent to disperse fluorinated materials effectively. This application is crucial in research and development settings where fluorinated compounds are studied for their unique properties, such as high thermal stability and resistance to solvents and acids .
Surface Modification of Ultrafiltration Membranes
The compound has potential applications in the modification of ultrafiltration membranes. By incorporating 1-(2,2,2-Trifluoroethyl)-1,4-diazepane into the membrane fabrication process, it’s possible to enhance the hydrophilicity and antifouling properties of polyvinylidene fluoride (PVDF) membranes. This improvement is vital for increasing water permeance and reducing membrane fouling in water treatment processes .
Synthesis of Amphiphilic Graft Copolymers
In polymer science, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane can be used to synthesize amphiphilic graft copolymers. These copolymers have applications in creating self-assembled nanostructures that can be used for drug delivery systems, tissue engineering, and the development of responsive materials .
Controlled Drug Release
The compound’s ability to form stable structures with other polymers makes it suitable for controlled drug release applications. By adjusting the polymer composition, researchers can control the release rate of drugs, which is essential for creating more effective and patient-friendly pharmaceuticals .
Fluorescent Probes
1-(2,2,2-Trifluoroethyl)-1,4-diazepane: can be part of the synthesis of stimulus-responsive polymers with luminescent properties. These polymers can serve as fluorescent probes in biological research, aiding in the visualization and tracking of cellular and molecular processes .
Biological Stents
The compound’s properties also allow for its use in the creation of biological stents. These stents can be designed to respond to specific stimuli, such as changes in pH or temperature, making them useful in various medical applications, including minimally invasive surgery .
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMTOQLCAYODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926216-03-7 |
Source


|
| Record name | 1-(2,2,2-trifluoroethyl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

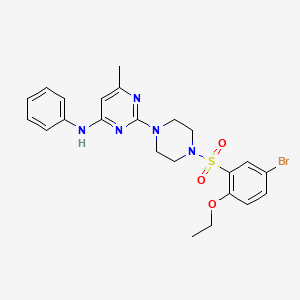
![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)
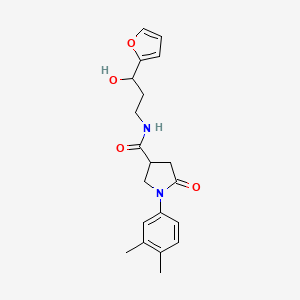
![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)
![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)
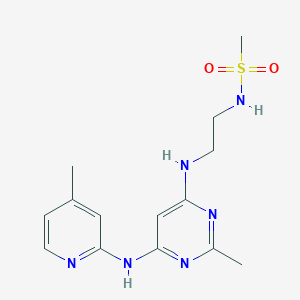
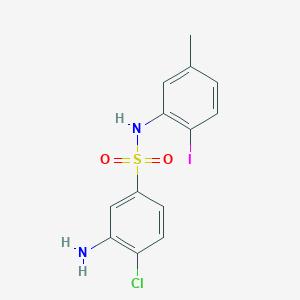
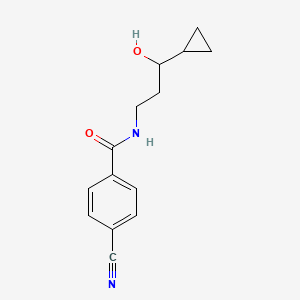
![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)
![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)


![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)